Methyl 4-(bromomethyl)(1,1'-biphenyl)-2-carboxylate
Overview
Description
Methyl 4-(bromomethyl)(1,1'-biphenyl)-2-carboxylate is a useful research compound. Its molecular formula is C15H13BrO2 and its molecular weight is 305.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-(bromomethyl)(1,1'-biphenyl)-2-carboxylate (CAS: 152620-34-3) is a compound of significant interest due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Overview of the Compound
This compound is characterized by the presence of a bromomethyl group and a carboxylate ester on a biphenyl scaffold. Its molecular formula is C15H13BrO2, and it has a molecular weight of 305.17 g/mol. The compound can be synthesized through various methods, including bromination reactions and coupling techniques.
Synthesis Methods
The synthesis of this compound typically involves:
- Bromination : Using N-bromosuccinimide (NBS) to introduce the bromomethyl group.
- Esterification : Reaction of the carboxylic acid with methanol to form the methyl ester.
These methods allow for the efficient production of the compound with high yields.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance:
- Gram-positive Bacteria : The compound showed effective inhibition against strains such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL .
- Fungal Activity : It also demonstrated antifungal properties against Candida albicans, with MIC values around 100 μg/mL .
The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets:
- Electrophilic Nature : The bromomethyl group acts as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins. This interaction can modulate enzyme activity or receptor functions, potentially leading to therapeutic effects against infections .
- Hydrogen Bonding : Studies suggest that hydrogen bonding plays a crucial role in the binding affinity of similar biphenyl derivatives to their targets, enhancing their biological effectiveness .
Comparative Studies
To understand the unique properties of this compound, it is useful to compare it with related compounds:
Compound Name | Structure | Biological Activity | MIC Values |
---|---|---|---|
4-(Bromomethyl)benzoic acid | Structure | Moderate antibacterial | 100-250 μg/mL |
Methyl 4-bromo-6-(dibromoacetyl)-5-benzofuran-2-carboxylate | Structure | Antifungal | 50 μg/mL |
Methyl 4-(chloromethyl)(1,1'-biphenyl)-2-carboxylate | Structure | Low antibacterial | >200 μg/mL |
This table highlights that while this compound shows promising antimicrobial activity, other analogues may have varied efficacy depending on their structural modifications.
Study on Antimicrobial Efficacy
In a study evaluating various biphenyl derivatives for antimicrobial properties, this compound was found to outperform several analogues in terms of potency against both bacterial and fungal strains. The study utilized a series of in vitro assays to determine MIC values across multiple pathogens .
Another research effort focused on elucidating the mechanism by which this compound exerts its effects. Using molecular docking studies, researchers identified potential binding sites on bacterial enzymes that could be inhibited by the compound. This insight suggests pathways for developing new antimicrobial agents based on this scaffold .
Properties
IUPAC Name |
methyl 5-(bromomethyl)-2-phenylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-18-15(17)14-9-11(10-16)7-8-13(14)12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJJWQGZBAUTHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CBr)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598917 | |
Record name | Methyl 4-(bromomethyl)[1,1'-biphenyl]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114722-38-2 | |
Record name | Methyl 4-(bromomethyl)[1,1'-biphenyl]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.